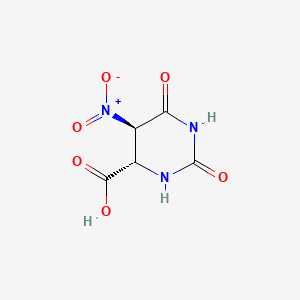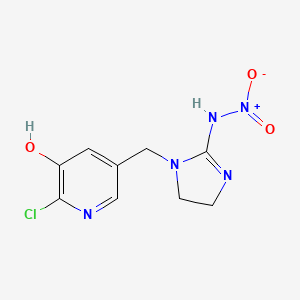
Imidacloprid-3-hydroxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidacloprid-3-hydroxy is a metabolite of Imidacloprid . Imidacloprid is a systemic insecticide that belongs to a class of chemicals called the neonicotinoids which act on the central nervous system of insects .
Synthesis Analysis
Imidacloprid can persist in the environment for up to 3000 days . Bacteria-mediated degradation has been established as a viable approach with Bacillus spp. being among the most efficient at 30 ℃ and pH 7 .Molecular Structure Analysis
The molecular formula of this compound is C9H10ClN5O3 . The molecular weight is 271.66 .Chemical Reactions Analysis
The degradation of Imidacloprid involves the formation of several by-products, such as urea, olefin, 6-chloronicotinic acid, 5-hydroxy, and nitrosamine .Physical and Chemical Properties Analysis
This compound is a white compound . The molecular weight is 271.66 and the molecular formula is C9H10ClN5O3 .Scientific Research Applications
Metabolism in Microorganisms : Imidacloprid is mainly metabolized through nitroreduction and hydroxylation pathways, producing metabolites toxic to mammals and insects. Pseudomonas putida can metabolize Imidacloprid to 5-hydroxy and nitroso Imidacloprid. This study helps understand Imidacloprid's environmental fate and its metabolic mechanisms (Lu et al., 2016).
Neurotoxic Effects in Fish : Exposure to Imidacloprid can cause neurotoxic effects in rainbow trout, indicated by changes in 8-hydroxy-2-deoxyguanosine activity, oxidative stress, and acetylcholinesterase activity in brain tissue. This suggests potential neurotoxic pathways of Imidacloprid in aquatic organisms (Topal et al., 2017).
Environmental Degradation : The degradation of Imidacloprid in water facilitated by silver ferrite nanoparticle-activated peroxymonosulfate is significant. This process primarily involves a nonradical pathway and identifies degradation products, providing insights into environmental remediation methods for pesticides (Kan et al., 2020).
Impact on Stream Water Quality : A study in the Great Smoky Mountains National Park found that Imidacloprid and its metabolites (5-hydroxy and olefin) were present in streams associated with treated areas for hemlock woolly adelgid management. This highlights the need for careful consideration of Imidacloprid applications in forest management to minimize environmental impacts (Benton et al., 2016).
Distribution in Plants : In sunflowers treated with Imidacloprid, the insecticide and its metabolites, including hydroxy- and olefin-imidacloprid, were found in various plant parts, including pollen. This study contributes to understanding the environmental exposure and potential risks to pollinators (Laurent & Rathahao, 2003).
Insecticidal Mechanisms : Imidacloprid acts on insect nicotinic acetylcholine receptors and has selective toxicity for insects over vertebrates. The study of its interactions with these receptors helps in understanding its efficacy and potential risks (Matsuda et al., 2001).
Mechanism of Action
Target of Action
Imidacloprid-3-hydroxy, also known as N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, is a derivative of the neonicotinoid class of insecticides . Its primary targets are nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
This compound interacts with its targets by binding to the nicotinic acetylcholine receptors, leading to overstimulation and eventual paralysis of the insect’s nervous system . This interaction results in the death of the insect, making this compound an effective insecticide .
Biochemical Pathways
This compound affects the biochemical pathways related to the transmission of nerve impulses in insects . It forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway . The carbon atom of the tertiary amine is connected with the 6-chloro-3-pyridinylmethyl moiety of imidacloprid, which is an important active site of hydroxylation .
Pharmacokinetics
A study on goldfish showed that the highest concentration of imidacloprid was found in the liver, followed by the intestine, muscle, gill, gonads, and brain . This suggests that the compound may have similar distribution patterns in other organisms .
Result of Action
The molecular and cellular effects of this compound’s action include overstimulation of the nervous system, leading to paralysis and death in insects . In mammals, exposure to Imidacloprid can lead to changes in cortisone and catecholamine levels, behavioral defects, and decreased insulin expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the toxicity of Imidacloprid to soil invertebrates varies with soil texture, with higher toxicity observed in sandy soil compared to clayey soil . This is likely due to lower retention of the active ingredient in sandy soil, leading to increased bioavailability . Furthermore, the persistence of Imidacloprid residues in the environment can be up to 3000 days, highlighting the need for effective intervention strategies .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Imidacloprid-3-hydroxy plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the synthesis of cyt p450 monooxygenase enzyme, which plays a leading role in imidacloprid degradation . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to neuron cell disruption .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have highlighted its residue persistence in the environment for up to 3000 days . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is known to be involved in the synthesis of cyt p450 monooxygenase enzyme, which plays a crucial role in imidacloprid degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGLTWPPIMEDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
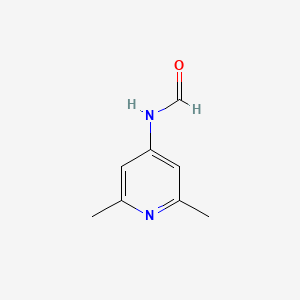
![2,3-Diazabicyclo[2.2.1]hept-2-ene,1-cyclopropyl-(9CI)](/img/no-structure.png)
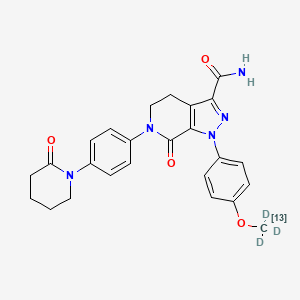

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)
![[4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]cyclopropylmethanone](/img/structure/B590854.png)
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
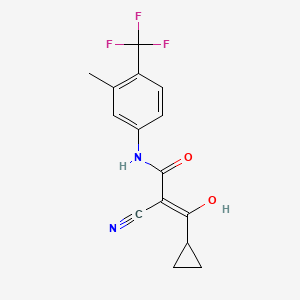
![N,N-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)
